molecular formula C86H127F3N24O17 B15136809 RhB-PBP10 (TFA)

RhB-PBP10 (TFA)

Cat. No.: B15136809
M. Wt: 1826.1 g/mol
InChI Key: NDZBKRCQEVIYAM-XADHZNKISA-N
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Description

RhB-PBP10 (TFA) is a synthetic peptide conjugated with Rhodamine B at its N-terminus. It is derived from the phosphoinositide-binding site of human plasma gelsolin and acts as a selective inhibitor of formyl peptide receptor 2 (FPR2) over formyl peptide receptor 1 (FPR1). This compound exhibits bactericidal activity against both gram-positive and gram-negative bacteria and limits microbial-induced inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

RhB-PBP10 (TFA) is synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide sequence is assembled step-by-step on a solid support, with each amino acid being added sequentially. The Rhodamine B is conjugated to the N-terminus of the peptide during the synthesis process. The final product is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of RhB-PBP10 (TFA) follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process involves large-scale HPLC systems to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

RhB-PBP10 (TFA) primarily undergoes substitution reactions during its synthesis. The peptide bonds are formed through nucleophilic substitution reactions between the amino group of one amino acid and the carboxyl group of the next .

Common Reagents and Conditions

Major Products

The major product of the synthesis is the RhB-PBP10 (TFA) peptide, which is purified to remove any side products or unreacted starting materials .

Comparison with Similar Compounds

Properties

Molecular Formula

C86H127F3N24O17

Molecular Weight

1826.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[3,6-bis(diethylamino)xanthen-10-ium-9-yl]benzoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid;2,2,2-trifluoroacetate

InChI

InChI=1S/C84H126N24O15.C2HF3O2/c1-9-107(10-2)51-31-33-55-65(45-51)123-66-46-52(108(11-3)12-4)32-34-56(66)70(55)53-25-16-17-26-54(53)72(112)99-60(35-37-67(86)109)76(116)100-59(29-21-41-95-83(90)91)75(115)104-63(43-48(5)6)78(118)105-64(44-50-23-14-13-15-24-50)79(119)101-61(36-38-68(87)110)77(117)106-71(49(7)8)80(120)102-57(27-18-19-39-85)73(113)97-47-69(111)98-58(28-20-40-94-82(88)89)74(114)103-62(81(121)122)30-22-42-96-84(92)93;3-2(4,5)1(6)7/h13-17,23-26,31-34,45-46,48-49,57-64,71H,9-12,18-22,27-30,35-44,47,85H2,1-8H3,(H26-,86,87,88,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106,109,110,111,112,113,114,115,116,117,118,119,120,121,122);(H,6,7)/t57-,58-,59-,60-,61-,62-,63-,64-,71-;/m0./s1

InChI Key

NDZBKRCQEVIYAM-XADHZNKISA-N

Isomeric SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)N(CC)CC)C4=CC=CC=C4C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O.C(=O)(C(F)(F)F)[O-]

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)N(CC)CC)C4=CC=CC=C4C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O.C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

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